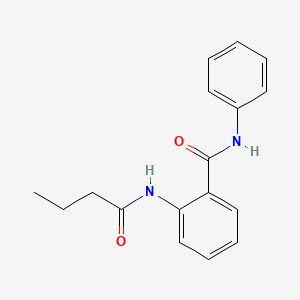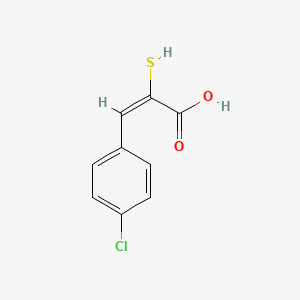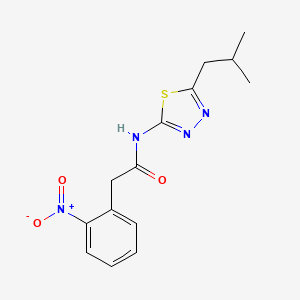![molecular formula C14H14N2O5S2 B5613954 [({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino](phenyl)acetic acid](/img/structure/B5613954.png)
[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino](phenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis of complex molecules often involves multi-step reactions, starting from simple precursors to achieve the desired structural complexity. For instance, the synthesis of 4-methyl-6-phenyl-thieno[2,3-d]pyrimidines involved hydrolysis, cyclization, and different reaction conditions to yield compounds with antianaphylactic activity (Wagner, Vieweg, & Leistner, 1993). This illustrates the intricate steps necessary for constructing molecules with specific biological functions.
Molecular Structure Analysis
The molecular structure of synthesized compounds is crucial for understanding their potential biological activities. For example, the structure and conformation analysis of peptides containing the sulphonamide junction showed the significance of the sulphonamide nitrogen's p-orbital in maintaining the peptide backbone's folded conformation, highlighting the role of molecular architecture in biological functionality (Calcagni et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving the compound of interest can reveal its reactivity and interaction with other molecules. For example, reactions of derivatives of (diphenylmethylene-amino) acetic acid with carbon disulfide and phenyl isothiocyanate led to the formation of ketene dithioacetals and acetals, showing the compound's versatility in forming various chemical structures (Dölling et al., 1993).
Physical Properties Analysis
The physical properties of molecules, such as solubility, melting point, and crystalline structure, are critical for their application in different biological and chemical contexts. Research on similar compounds often includes such analyses to understand how these properties influence the compound's behavior and efficacy in biological systems.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group interactions, define a compound's potential use and effectiveness. For example, the synthesis and investigation of novel nonproteinogenic amino acids demonstrated the importance of chemical modifications for achieving desired properties and functionalities (Monteiro, Kołomańska, & Suárez, 2010).
The above synthesis and analyses of related compounds provide a framework for understanding the complex nature of “({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)aminoacetic acid” and similar molecules. Through detailed synthesis procedures, molecular structure elucidation, and comprehensive chemical property assessment, researchers can explore the potential applications and biological activities of these compounds.
properties
IUPAC Name |
2-[[5-(methylcarbamoyl)thiophen-3-yl]sulfonylamino]-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S2/c1-15-13(17)11-7-10(8-22-11)23(20,21)16-12(14(18)19)9-5-3-2-4-6-9/h2-8,12,16H,1H3,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMYHIOXCDWIQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CS1)S(=O)(=O)NC(C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S*,5R*)-3-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5613879.png)

![3-(4-chloro-1H-pyrazol-1-yl)-N-[(3R*,4S*)-4-cyclopropyl-1-(methoxyacetyl)pyrrolidin-3-yl]propanamide](/img/structure/B5613892.png)
![N-phenyl-5-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]-2-pyridinamine hydrochloride](/img/structure/B5613894.png)
![2-(1-naphthyl)-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5613897.png)
![2-(2-methoxyethyl)-8-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5613898.png)
![(3S)-1-[3-(1,1-dioxidothiomorpholin-4-yl)benzoyl]-N,N-dimethylazepan-3-amine](/img/structure/B5613902.png)
![5'-methyl-7'-propyl-1',3'-diazaspiro[cyclopentane-1,2'-tricyclo[3.3.1.1~3,7~]decan]-6'-one](/img/structure/B5613904.png)
![(4-{[5-(ethylthio)-2-thienyl]carbonyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5613908.png)

![(1R*,3S*)-3-ethoxy-7-(quinoxalin-5-ylcarbonyl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5613921.png)

![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-phenylacetohydrazide](/img/structure/B5613953.png)